molecular formula C17H19N3O4S B127751 Hydroxyomeprazole CAS No. 92340-57-3

Hydroxyomeprazole

Cat. No. B127751
CAS RN: 92340-57-3
M. Wt: 361.4 g/mol
InChI Key: CMZHQFXXAAIBKE-UHFFFAOYSA-N
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Description

Hydroxyomeprazole is a metabolite of omeprazole, a widely used proton pump inhibitor that reduces stomach acid production. It is formed through the hepatic cytochrome P450 system, specifically by the action of the enzyme CYP2C19. The significance of hydroxyomeprazole lies in its role in the pharmacokinetic profiling of omeprazole, as its presence in plasma can be indicative of the metabolic phenotype of an individual with respect to the CYP2C19 enzyme .

Synthesis Analysis

The synthesis of hydroxyomeprazole, specifically 5-hydroxyomeprazole, has been addressed in research, where a convenient synthetic route was developed. This involved the evaluation of synthetic possibilities to attain the crucial precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol . The synthesis of related compounds, such as esomeprazole, has been achieved through processes like asymmetric oxidation, which could be relevant to the synthesis of hydroxyomeprazole as well .

Molecular Structure Analysis

While the molecular structure of hydroxyomeprazole is not directly discussed in the provided papers, the structure of related compounds and their interactions with other molecules have been studied. For example, the molecular complexes of alprazolam with various acids were analyzed, which involved the triazole ring acting as a hydrogen bond acceptor . This type of analysis can be extrapolated to understand the molecular interactions that hydroxyomeprazole might undergo due to the presence of similar functional groups.

Chemical Reactions Analysis

The chemical reactions involving hydroxyomeprazole are primarily related to its formation from omeprazole through metabolic pathways. The study of esomeprazole's corrosion inhibition properties on mild steel in hydrochloric acid solution provides insights into the chemical reactivity of related compounds. Esomeprazole's ability to form a protective film on the metal surface through adsorption suggests that hydroxyomeprazole may also participate in similar surface interactions due to its structural similarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyomeprazole can be inferred from its analytical determination in human plasma. The method employed for this determination involved liquid chromatography-tandem mass spectrometry (LC-MS/MS), which required the analytes to be isolated from plasma using solid-phase extraction and then chromatographed under reversed-phase conditions. The mobile phase's pH was adjusted to optimize the detection of hydroxyomeprazole, indicating its stability and behavior under basic conditions . The physical properties of related compounds, such as esomeprazole, have been characterized in the context of hydrogel formulation for oral delivery, which could provide insights into the solubility and encapsulation efficiency of hydroxyomeprazole in similar formulations .

Scientific Research Applications

  • Environmental Impact and Degradation : Hydroxyomeprazole, a major metabolite of omeprazole, has implications for environmental health. Research shows it degrades into various products under acidic conditions, with implications for wastewater treatment and river health due to its excretion and potential discharge into water systems (Roberts et al., 2018).

  • Metabolic Pathways and Pharmacokinetics : Studies indicate hydroxyomeprazole's role in understanding the metabolism of omeprazole. It is used to study the metabolic pathways and cytochrome P450 isoforms responsible for omeprazole's transformation in the human liver (Andersson et al., 1993), (Shu et al., 2000).

  • Bone Resorption Research : Hydroxyomeprazole has been studied for its potential effects on bone resorption. Research on omeprazole (which forms hydroxyomeprazole) suggests a possible impact on bone metabolism, indicating a potential area for further investigation (Mizunashi et al., 1993).

  • Analytical Methods in Pharmacokinetics : Hydroxyomeprazole is crucial in developing analytical methods for drug metabolism studies. It is used in tandem mass spectrometry methods for monitoring drug metabolism and interactions (Woolf & Matuszewski, 1998), (Frerichs et al., 2005).

  • Drug Synthesis and Chemistry : The synthesis of hydroxyomeprazole is a subject of research, contributing to the understanding of pharmaceutical chemistry and drug development processes (Striela et al., 2016).

  • Genetic Polymorphism Studies : Hydroxyomeprazole is used in studies to understand genetic polymorphisms in drug metabolism, particularly focusing on the CYP2C19 gene, which is crucial for personalized medicine and pharmacogenomics (Lamba et al., 1998).

  • Formulation and Drug Stability : Research on hydroxyomeprazole also extends to the formulation of stable drug compounds, particularly in developing solid dispersions and other formulations that enhance the stability of acid-labile drugs like esomeprazole in gastric fluid (Nguyen et al., 2017).

Safety And Hazards

The safety data sheet for Hydroxyomeprazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions .

Future Directions

Future research could focus on the pharmacokinetics of the omeprazole enantiomers in different CYP2C19 genotypes after a single IV dose of racemic omeprazole . This could help to better understand the enantioselective disposition of omeprazole and its metabolites in three CYP2C19 genotypes .

properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919234
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyomeprazole

CAS RN

92340-57-3
Record name Hydroxyomeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92340-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethylomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92340-57-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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